3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its trifluoromethoxyphenyl group, which imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the trifluoromethoxyphenyl group through sulfonylation reactions. Common reagents used in these steps include trifluoromethanesulfonic anhydride and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and reduced sulfur-containing compounds.
Scientific Research Applications
3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism of action of 3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Similar structure but lacks the trifluoromethoxy group.
3-Methyl-8-((4-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Contains a chlorophenyl group instead of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione imparts unique electronic and steric properties, enhancing its reactivity and potential applications compared to similar compounds. This makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-methyl-8-[4-(trifluoromethoxy)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O5S/c1-20-12(22)14(19-13(20)23)6-8-21(9-7-14)27(24,25)11-4-2-10(3-5-11)26-15(16,17)18/h2-5H,6-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEMBBNYMWDWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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